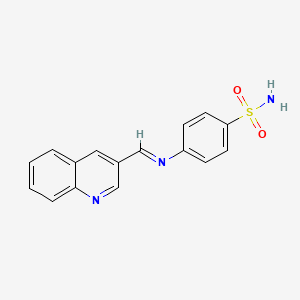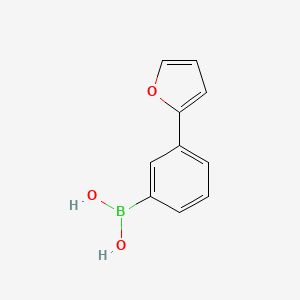
1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-amino-5-nitrosouracil with methylamine in the presence of a suitable catalyst, such as palladium on charcoal . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and automated control systems ensures consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted pyrimidine derivatives.
Scientific Research Applications
1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4,5-diaminouracil: This compound is structurally similar and is used in the synthesis of purine derivatives.
1,3-Dimethyl-4-amino-5-nitrosouracil: An intermediate in the synthesis of the target compound.
1,3-Dimethyl-4-amino-5-formyluracil: Another related compound with similar synthetic routes.
Uniqueness
1,3-Dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61317-84-8 |
|---|---|
Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
1,3-dimethyl-4-(methylamino)-2,6-dioxo-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-15-11-10(13(20)18(3)14(21)17(11)2)12(19)16-9-7-5-4-6-8-9/h4-8,15H,1-3H3,(H,16,19) |
InChI Key |
AKILWJZVEACXRY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(C(=O)N1C)C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)





